Apratastat (also known as TMI-005) is a synthetically derived compound classified as a dual inhibitor of tumor necrosis factor-α converting enzyme (TACE) and matrix metalloproteinases (MMPs). [, , , ] Specifically, it exhibits inhibitory activity against ADAM17 and MMP-13. [, , , ] In scientific research, Apratastat serves as a valuable tool for studying the roles of TACE and MMPs in various biological processes, including inflammation and cell signaling. [, , , ]
Apratastat exerts its biological effects by simultaneously inhibiting two key enzyme families: TACE (specifically ADAM17) and MMPs. [, , , ] This dual inhibition mechanism is central to its observed effects on inflammatory processes. By inhibiting ADAM17, Apratastat prevents the shedding of tumor necrosis factor-alpha (TNF-α) from the cell surface, effectively reducing TNF-α levels. [, , , ] TNF-α is a potent pro-inflammatory cytokine, and its reduction contributes to the anti-inflammatory properties attributed to Apratastat. [, , , ] Additionally, the inhibition of MMPs further contributes to its anti-inflammatory effects, as MMPs are involved in the breakdown of extracellular matrix components, a process often associated with inflammation. [, , , ]
Pre-clinical Models of COVID-19: Recent research has explored the potential of Apratastat in ameliorating lung inflammation associated with COVID-19. [, ] Studies utilizing a mouse model of COVID-19-related lung damage demonstrated that Apratastat administration led to improved lung histology and reduced leukocyte infiltration into the lungs. [, ] These promising findings suggest a potential role for Apratastat in managing the severe inflammatory responses observed in COVID-19 patients.
Investigating Cellular Processes: Apratastat has been used as a tool in cell culture studies to explore the roles of ADAM17 and MMPs in various cellular processes, including cell proliferation and signaling pathways. [, ]
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: